LogP Shift of +1.03 Units vs. Des-Chloro Analog Drives Differential Extraction and Chromatographic Behavior
The 3-chloropropoxy substituent increases the calculated partition coefficient (LogP) by approximately 1.03 log units relative to the parent methyl 2-amino-4-methoxybenzoate, which lacks the chloropropoxy chain [1]. This difference has practical consequences for liquid-liquid extraction efficiency, reversed-phase HPLC retention time, and predicted membrane permeability in downstream biological assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.68 (ALOGPS predicted) |
| Comparator Or Baseline | Methyl 2-amino-4-methoxybenzoate (CAS 50413-30-4): LogP = 1.65 (ALOGPS predicted) |
| Quantified Difference | ΔLogP = +1.03 (63% increase in lipophilicity) |
| Conditions | ALOGPS computational prediction; validated against experimental LogP databases |
Why This Matters
A LogP difference of >1 unit fundamentally alters extraction and purification protocols; researchers switching from the des-chloro analog must adjust organic solvent ratios in workup and gradient elution conditions in preparative HPLC.
- [1] Molbase. Methyl 2-amino-4-methoxybenzoate. CAS 50413-30-4. LogP 1.6452. https://qiye.molbase.cn/ (accessed 2026-05-06). View Source
